

Spectroscopic Analysis of 4-Methylbenzamide: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Methylbenzamide

Cat. No.: B193301

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This guide provides a comprehensive analysis of the spectroscopic data for **4-Methylbenzamide**, a key chemical intermediate in various research and development applications. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and drug development professionals requiring a thorough understanding of the structural characterization of this compound.

Spectroscopic Data Summary

The spectroscopic data for **4-Methylbenzamide** is summarized in the following tables, providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
7.69	Doublet (d)	2H	Ar-H (ortho to C=O)	CDCl ₃
7.22	Doublet (d)	2H	Ar-H (meta to C=O)	CDCl ₃
6.49	Broad Singlet (bs)	1H	NH	CDCl ₃
2.39	Singlet (s)	3H	CH ₃	CDCl ₃

Note: Data sourced from a 500 MHz spectrometer.[\[1\]](#)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment	Solvent
168.0	C=O	DMSO-d ₆
141.5	Ar-C (para to C=O)	DMSO-d ₆
131.5	Ar-C (ipso to C=O)	DMSO-d ₆
128.8	Ar-CH (meta to C=O)	DMSO-d ₆
127.5	Ar-CH (ortho to C=O)	DMSO-d ₆
21.0	CH ₃	DMSO-d ₆

Note: Data interpretation based on typical chemical shifts for substituted benzamides.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3200	Strong, Broad	N-H stretch (Amide)
~3030	Medium	Ar-H stretch
~2920	Medium	C-H stretch (methyl)
~1660	Strong	C=O stretch (Amide I)
~1610	Medium	N-H bend (Amide II)
~1400-1600	Medium-Strong	Aromatic C=C stretches

Note: Approximate values based on typical spectra of aromatic amides.

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
135	High	[M] ⁺ (Molecular Ion)
119	Base Peak	[M-NH ₂] ⁺
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)

Note: Data from Electron Ionization (EI) Mass Spectrometry.[\[2\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **4-Methylbenzamide** for structural elucidation.

Materials:

- **4-Methylbenzamide** sample
- Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)[\[3\]](#)[\[4\]](#)

- NMR tubes (5 mm)
- Pipettes
- Vortex mixer
- NMR spectrometer (e.g., 500 MHz)

Procedure:

- Sample Preparation:
 - Weigh approximately 5-10 mg of the **4-Methylbenzamide** sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.
 - Vortex the mixture until the sample is fully dissolved.
 - Transfer the solution into a clean, dry 5 mm NMR tube using a pipette.
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and adjust the depth.
 - Place the sample in the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
- ^1H NMR Acquisition:
 - Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a routine spectrum, 8-16 scans are typically sufficient.
 - Acquire the ^1H NMR spectrum.

- Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- Integrate the peaks to determine the relative number of protons.
- ^{13}C NMR Acquisition:
 - Switch the spectrometer to the ^{13}C nucleus frequency.
 - Set the appropriate acquisition parameters. A larger number of scans will be required compared to ^1H NMR due to the low natural abundance of ^{13}C .
 - Acquire the proton-decoupled ^{13}C NMR spectrum.
 - Process the data similarly to the ^1H spectrum.
 - Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Objective: To obtain an infrared spectrum of solid **4-Methylbenzamide** to identify its functional groups.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials:

- **4-Methylbenzamide** sample
- Infrared (IR) grade Potassium Bromide (KBr), dried
- Agate mortar and pestle
- Pellet press with die
- FTIR spectrometer

Procedure:

- Sample Preparation:

- Place approximately 1-2 mg of the **4-Methylbenzamide** sample into a clean, dry agate mortar.[\[8\]](#)
- Add approximately 100-200 mg of dry IR-grade KBr to the mortar.[\[8\]](#)
- Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.

- Pellet Formation:

- Transfer a small amount of the powdered mixture into the die of the pellet press.
- Distribute the powder evenly.
- Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[\[6\]](#)[\[9\]](#)

- Spectrum Acquisition:

- Carefully remove the KBr pellet from the die.
- Place the pellet in the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

- Data Analysis:

- Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS) (Electron Ionization)

Objective: To determine the molecular weight and fragmentation pattern of **4-Methylbenzamide**.

Materials:

- **4-Methylbenzamide** sample
- Mass spectrometer with an Electron Ionization (EI) source[10]
- Sample introduction system (e.g., direct insertion probe or gas chromatograph)

Procedure:

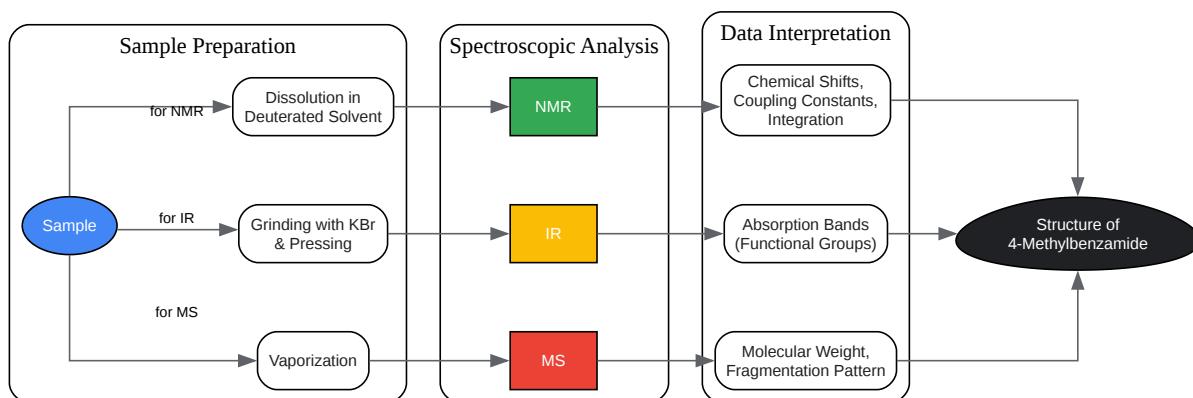
- Sample Introduction:
 - Introduce a small amount of the **4-Methylbenzamide** sample into the ion source. For a solid sample, a direct insertion probe can be used, which is heated to volatilize the sample.[11] Alternatively, if coupled with a gas chromatograph (GC-MS), the sample is first vaporized and separated on the GC column before entering the mass spectrometer.
- Ionization:
 - In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[10]
 - This causes the molecules to lose an electron, forming a positively charged molecular ion ($[M]^+$), and also induces fragmentation.[10]
- Mass Analysis:
 - The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - The separated ions are detected, and their abundance is recorded.

- Data Analysis:

- A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
- Identify the molecular ion peak to determine the molecular weight of the compound.
- Analyze the fragmentation pattern to gain further structural information.

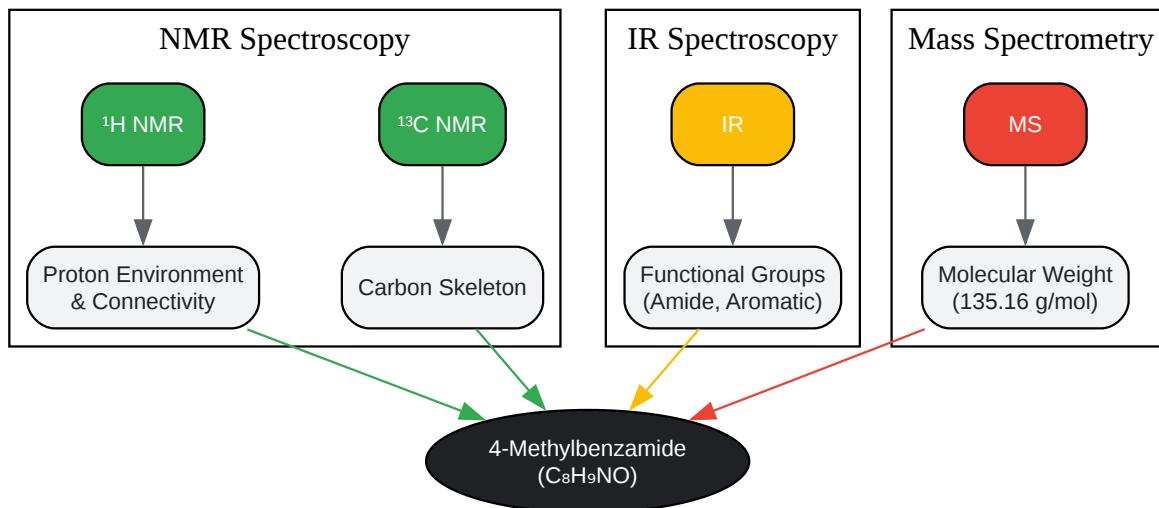
Visualizations

The following diagrams illustrate the workflow of the spectroscopic analysis and the relationship between the different techniques in elucidating the structure of **4-Methylbenzamide**.



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*Spectroscopic Analysis Workflow for **4-Methylbenzamide**.*



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Information from Spectroscopic Techniques for Structural Elucidation.

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